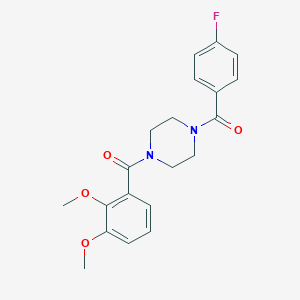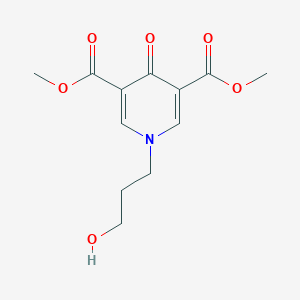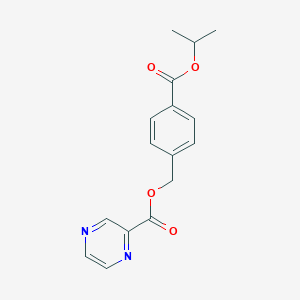
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to a decrease in the excitability of the neuron and a reduction in synaptic plasticity. This compound has also been shown to have some affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmitter release, calcium signaling, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This may be responsible for its neuroprotective effects in various neurological disorders. This compound has also been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and reward processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of this receptor in various neurological disorders. This compound is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. This compound has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also highly toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine. One area of interest is in the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. This may lead to the development of more effective treatments for neurological disorders. Another area of interest is in the investigation of the sigma-1 receptor and its role in various physiological processes. This may lead to the development of new drugs that can target this receptor for the treatment of various diseases. Finally, there is also interest in the development of new methods for synthesizing this compound and other piperidine derivatives that can improve the yield and purity of these compounds.
Métodos De Síntesis
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine can be synthesized using a variety of methods, including the reaction of cyclohexylmagnesium bromide with 4-piperidone, followed by reduction with sodium borohydride. Another method involves the reaction of cyclohexanone with 1-pyrrolidine, followed by reduction with lithium aluminum hydride. The yield of this compound using these methods is typically around 50-60%.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4-(1-pyrrolidinyl)piperidine has been widely used in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This compound has been used to investigate the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C15H28N2 |
|---|---|
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C15H28N2/c1-2-6-14(7-3-1)17-12-8-15(9-13-17)16-10-4-5-11-16/h14-15H,1-13H2 |
Clave InChI |
MBDMPDVVPFZYRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
SMILES canónico |
C1CCC(CC1)N2CCC(CC2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)


![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)




![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)